molecular formula C13H15N3O2S B2424715 N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1219844-93-5

N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2424715
CAS No.: 1219844-93-5
M. Wt: 277.34
InChI Key: UIBPTMLOAMUSOI-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound with a molecular formula of C13H15N3O2S and a molecular weight of 277.34 g/mol.

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Future Directions

The effectiveness and great potential of asymmetric isomerization strategy in regulating molecular properties have been revealed, which will provide guidance for the future design of non-fullerene acceptors .

Preparation Methods

The synthesis of N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves several steps. One common synthetic route includes the reaction of benzo[c][1,2,5]thiadiazole-5-carboxylic acid with 1-hydroxycyclopentylmethylamine under specific reaction conditions . The reaction typically requires a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzo[c][1,2,5]thiadiazole ring.

Comparison with Similar Compounds

N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can be compared with other similar compounds, such as:

    Benzo[c][1,2,5]oxadiazoles: These compounds have similar structures but contain an oxygen atom instead of sulfur.

    Benzo[c][1,2,5]thiadiazole derivatives: Other derivatives of benzo[c][1,2,5]thiadiazole may have different substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c17-12(14-8-13(18)5-1-2-6-13)9-3-4-10-11(7-9)16-19-15-10/h3-4,7,18H,1-2,5-6,8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBPTMLOAMUSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC3=NSN=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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